

Thermochemical Properties and Enthalpy of Formation of Phenyl Isobutyrate: A Technical Guide

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Compound of Interest		
Compound Name:	Phenyl isobutyrate	
Cat. No.:	B1583081	Get Quote

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This technical guide provides a comprehensive overview of the available thermochemical data for **Phenyl isobutyrate** (CAS 20279-29-2). Due to a lack of experimentally determined values in the current scientific literature, this document presents theoretically calculated data and outlines the established experimental protocol for determining these properties for aromatic esters.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of **Phenyl isobutyrate**. It is critical to note that these values are not derived from direct experimental measurement but are calculated using the Joback method, a group contribution estimation technique.[1] While useful for approximation, these theoretical values should be used with the understanding that they may differ from future experimental findings.



Property	Symbol	Value	Unit	Source
Standard Enthalpy of Formation (gas phase)	ΔfH°(g)	-263.28	kJ/mol	[Joback Method] [1]
Standard Gibbs Free Energy of Formation (gas)	ΔfG°(g)	-90.63	kJ/mol	[Joback Method]
Enthalpy of Vaporization	ΔναρΗ°	48.90	kJ/mol	[Joback Method]
Enthalpy of Fusion	ΔfusH°	14.96	kJ/mol	[Joback Method]
Ideal Gas Heat Capacity (at boiling point)	Cp(gas)	300.78	J/(mol·K)	[Joback Method]
Normal Boiling Point	Tb	530.73	К	[Joback Method]
Normal Melting Point	Tf	286.04	К	[Joback Method]

Experimental Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound such as **Phenyl isobutyrate** is typically determined experimentally through combustion calorimetry. This method involves measuring the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The resulting enthalpy of combustion (ΔcH°) is then used to calculate the enthalpy of formation using Hess's Law.

Principle



The fundamental principle is that the heat released by the combustion reaction is absorbed by the calorimeter, causing a measurable temperature change. By knowing the heat capacity of the calorimeter, the total heat evolved can be calculated. The standard enthalpy of formation is then derived from the standard enthalpy of combustion by applying the following relationship:

 ΔfH° (Compound) = Σ [vp * ΔfH° (Products)] - Σ [vr * ΔfH° (Reactants)] - ΔcH°

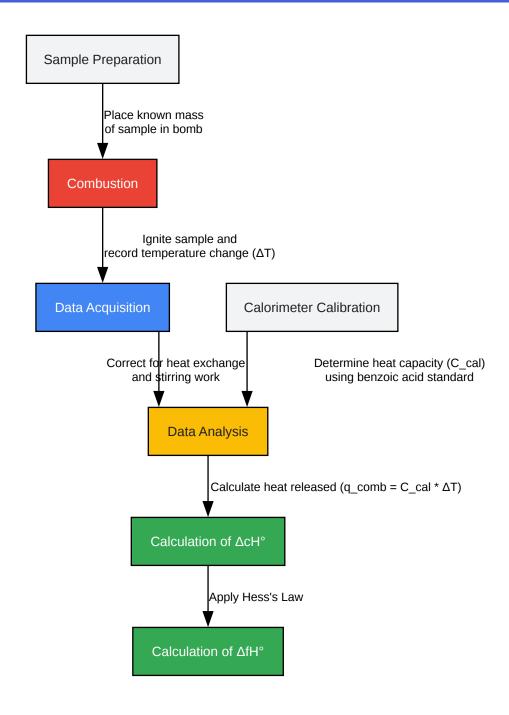
Where:

- vp and vr are the stoichiometric coefficients of the products and reactants, respectively.
- ΔfH° (Products) and ΔfH° (Reactants) are the known standard enthalpies of formation of the products (CO2 and H2O) and reactants (O2, which is zero by definition).

Experimental Workflow

The general workflow for determining the enthalpy of combustion using a bomb calorimeter is as follows:





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Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology

• Sample Preparation: A precisely weighed sample of **Phenyl isobutyrate** (typically 0.5-1.0 g) is placed in a crucible inside the bomb calorimeter. A fuse wire is attached to the ignition



system and placed in contact with the sample.

- Calorimeter Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration is crucial for accurate results.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion. The bomb is then submerged in a known quantity of water in the calorimeter's insulated vessel.
- Combustion and Data Acquisition: The sample is ignited electrically. The temperature of the
 water surrounding the bomb is monitored and recorded at regular intervals before, during,
 and after the combustion event until a stable final temperature is reached.
- Data Analysis and Corrections: The raw temperature data is analyzed to determine the corrected temperature rise, accounting for heat exchange with the surroundings and the heat introduced by the ignition system.
- Calculation of Enthalpy of Combustion (ΔcH°): The heat of combustion is calculated from the
 corrected temperature rise and the heat capacity of the calorimeter. This value is then
 converted to the standard molar enthalpy of combustion.
- Calculation of Enthalpy of Formation (ΔfH°): Using the experimentally determined standard enthalpy of combustion and the known standard enthalpies of formation for carbon dioxide and liquid water, the standard enthalpy of formation of **Phenyl isobutyrate** is calculated via Hess's Law.

Conclusion

While experimentally determined thermochemical data for **Phenyl isobutyrate** are not currently available, established theoretical and experimental methodologies provide a strong framework for its characterization. The calculated values presented offer a useful starting point for computational modeling and theoretical studies. For applications requiring high accuracy, the experimental determination of the enthalpy of formation via combustion calorimetry, as detailed in this guide, is essential. Such experimental work would provide a valuable contribution to the thermochemical data landscape for aromatic esters.



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References

- 1. wexlergroup.github.io [wexlergroup.github.io]
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